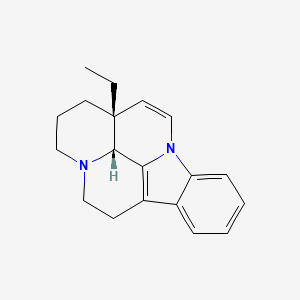

Hexahydrocurcumin

Descripción general

Descripción

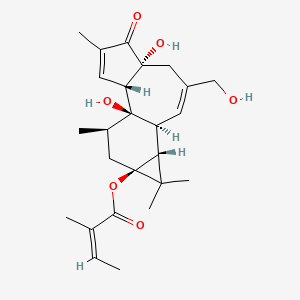

La hexahidrocurcumina es un derivado hidrogenado de la curcumina, un compuesto bioactivo mayoritario que se encuentra en la cúrcuma. Es conocida por sus potentes propiedades antioxidantes, antiinflamatorias y neuroprotectoras. La hexahidrocurcumina se forma mediante la reducción de la curcumina y se considera que tiene una mejor estabilidad y biodisponibilidad en comparación con su compuesto precursor .

Aplicaciones Científicas De Investigación

La hexahidrocurcumina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de hidrogenación y reducción de los curcuminoides.

Biología: La hexahidrocurcumina se investiga por sus propiedades antioxidantes y antiinflamatorias, que son beneficiosas en varios sistemas biológicos.

Mecanismo De Acción

La hexahidrocurcumina ejerce sus efectos a través de múltiples dianas y vías moleculares:

Actividad antioxidante: Elimina los radicales libres y aumenta la actividad de las enzimas antioxidantes como la superóxido dismutasa y la glutatión peroxidasa.

Actividad antiinflamatoria: La hexahidrocurcumina inhibe la activación del factor nuclear-kappa B (NF-κB) y reduce la producción de citoquinas proinflamatorias.

Actividad neuroprotectora: Activa la vía Nrf2, lo que lleva a la regulación positiva de la hemo oxigenasa-1 (HO-1) y otras proteínas citoprotectoras.

Análisis Bioquímico

Biochemical Properties

Hexahydrocurcumin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . This compound also binds to and modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alleviate blood-brain barrier dysfunction in cerebral ischemia/reperfusion injury by regulating tight junction proteins and reducing brain edema formation . It also affects lipid metabolism in monocytes/macrophages by altering the expression of lipid transport genes . Furthermore, this compound has been reported to inhibit the proliferation and migration of vascular smooth muscle cells, thereby exerting cardiovascular protective effects .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory mediators . This compound also modulates the NF-κB signaling pathway, leading to the downregulation of inflammatory cytokines . Additionally, it influences the expression of genes involved in antioxidant defense, such as those encoding SOD and catalase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade rapidly . Long-term exposure to this compound has been associated with sustained antioxidant and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that this compound maintains its bioactivity over extended periods, contributing to its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses generally leading to more pronounced pharmacological activities . For instance, in a study on memory impairment and amyloidogenesis in dexamethasone-treated mice, this compound was found to attenuate the levels of amyloid precursor protein and β-secretase mRNA in a dose-dependent manner . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including reduction and conjugation reactions. It is formed through the reduction of curcumin by endogenous reductases . Once formed, this compound can undergo further metabolism, including conjugation with glucuronide and sulfate . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Following administration, this compound is primarily excreted in bile as glucuronide and sulfate conjugates . The distribution of this compound within tissues is influenced by its interactions with cellular transporters and binding proteins, which affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including mitochondria, lysosomes, and peroxisomes . The localization of this compound to these organelles is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and exert its pharmacological effects .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La hexahidrocurcumina se puede sintetizar a partir de la curcumina mediante un proceso de hidrogenación. El método típico implica disolver la curcumina en etanol e hidrogenarla utilizando paladio sobre carbón como catalizador. La reacción se lleva a cabo bajo una atmósfera de hidrógeno a temperatura ambiente. La mezcla resultante se somete a continuación a cromatografía en columna de sílice para separar la hexahidrocurcumina de otros productos hidrogenados .

Métodos de producción industrial

En entornos industriales, la producción de hexahidrocurcumina sigue un proceso de hidrogenación similar, pero a mayor escala. El uso de reactores de hidrogenación de alta presión y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso. Los pasos de separación y purificación se optimizan para garantizar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La hexahidrocurcumina sufre varias reacciones químicas, incluidas:

Oxidación: La hexahidrocurcumina se puede oxidar para formar diferentes productos oxidativos.

Reducción: Se forma mediante la reducción de la curcumina.

Sustitución: La hexahidrocurcumina puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: El gas hidrógeno y el paladio sobre carbón se utilizan para la reducción de la curcumina a hexahidrocurcumina.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de la oxidación de la hexahidrocurcumina incluyen varios derivados oxidativos. La reducción de la curcumina produce principalmente hexahidrocurcumina y otros curcuminoides hidrogenados .

Comparación Con Compuestos Similares

La hexahidrocurcumina se compara con otros curcuminoides hidrogenados como la tetrahidrocurcumina y la octahidrocurcumina:

Tetrahidrocurcumina: Al igual que la hexahidrocurcumina, es un derivado hidrogenado de la curcumina con potentes propiedades antioxidantes. La hexahidrocurcumina tiene una mejor estabilidad y biodisponibilidad.

Octahidrocurcumina: Este compuesto está completamente hidrogenado y tiene actividades biológicas similares.

La hexahidrocurcumina destaca por su combinación única de estabilidad, biodisponibilidad y potentes actividades biológicas, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAHICAPUYTWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415731 | |

| Record name | Hexahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36062-05-2 | |

| Record name | Hexahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDROCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL5XJ2BA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

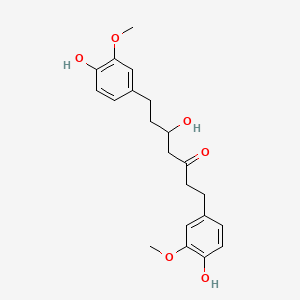

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)

![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-[(Z)-prop-1-enyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1235429.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-8-methyl-4-oxothieno[3,2-c]chromene-2-carboxamide](/img/structure/B1235444.png)

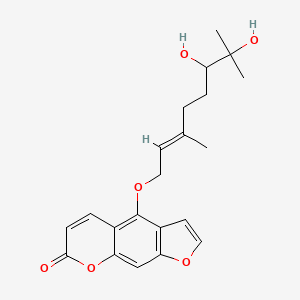

![(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-4-(4-oxo-1-benzopyran-3-yl)-3,4-dihydro-2H-pyran-6-carboxylic acid prop-2-enyl ester](/img/structure/B1235445.png)